Fmoc-MeThr(Bzl)-OH
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Overview
Description
“Fmoc-MeThr(Bzl)-OH” is a derivative of methionine, an essential amino acid that plays a critical role in maintaining cellular functions. It is an organic compound with a chemical formula of C27H27NO5 and a molecular weight of 445.5 g/mol . The compound is also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-N-methyl-L-threonine .
Synthesis Analysis
The synthesis of “Fmoc-MeThr(Bzl)-OH” and similar compounds typically involves Fmoc solid-phase peptide synthesis (SPPS) . This method has been widely adopted due to its compatibility with a variety of modified peptides and peptide libraries . The synthesis process involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and the coupling of α,α-disubstituted alkenyl amino acids .
Molecular Structure Analysis
The molecular structure of “Fmoc-MeThr(Bzl)-OH” can be represented by the InChI string: InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1
. The compound’s canonical SMILES string is CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
.
Chemical Reactions Analysis
The chemical reactions involving “Fmoc-MeThr(Bzl)-OH” are typically associated with peptide synthesis. The compound can participate in amide coupling reactions with other amino acid monomers . The reaction conditions and strategies for these reactions have been developed and optimized for use in DNA-encoded chemical libraries (DECLs) of peptides .
Physical And Chemical Properties Analysis
“Fmoc-MeThr(Bzl)-OH” is an organic compound with a molecular formula of C27H27NO5 and a molecular weight of 445.5 g/mol . The compound’s IUPAC name is (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid .
Scientific Research Applications
1. Hydrogel Formation
- Summary of Application : Hydrogels of low molecular weight molecules are important in biomedical applications. The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported .
- Methods of Application : Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation .
- Results or Outcomes : The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .
2. Fabrication of Functional Materials
- Summary of Application : Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials .
- Methods of Application : The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building blocks association .
- Results or Outcomes : The self-organizations of this class of functional molecules from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides are explored .
Future Directions
properties
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJELSPMZRJEODW-CJAUYULYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583339 |
Source
|
Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-MeThr(Bzl)-OH | |
CAS RN |
198561-81-8 |
Source
|
Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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